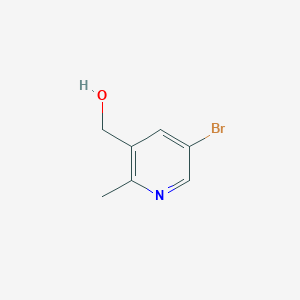

(5-Bromo-2-methylpyridin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2-methylpyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-6(4-10)2-7(8)3-9-5/h2-3,10H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWUELSONPCFNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Classification Within Halogenated Pyridine Frameworks

(5-Bromo-2-methylpyridin-3-yl)methanol is classified as a polysubstituted halogenated pyridine (B92270). The core of its structure is a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom. The specific substitution pattern is key to its chemical identity and utility:

A bromo group is located at the C5 position of the pyridine ring.

A methyl group is attached to the C2 position.

A methanol (B129727) (hydroxymethyl) group (-CH₂OH) is present at the C3 position.

This arrangement places the reactive hydroxymethyl group adjacent to the methyl-substituted carbon and positions the versatile bromo group on the opposite side of the ring. Halogenated pyridines are critical intermediates for a variety of biocides and other functional molecules. youtube.com The presence of the bromine atom, a reactive halogen, alongside the nucleophilic and modifiable methanol group, defines the compound's role within the broader framework of halogenated pyridine chemistry.

Below is a table detailing the key properties of this compound.

| Property | Data |

| CAS Number | 1346541-53-4 chemscene.comfluorochem.co.uk |

| Molecular Formula | C₇H₈BrNO |

| Molecular Weight | 202.05 g/mol |

| Synonyms | 5-Bromo-2-methyl-3-pyridinemethanol |

Significance of 5 Bromo 2 Methylpyridin 3 Yl Methanol As a Chemical Building Block

The strategic importance of (5-Bromo-2-methylpyridin-3-yl)methanol lies in its utility as a versatile chemical building block. The pyridine (B92270) ring itself is a common feature in active pharmaceutical ingredients (APIs). vcu.edu The functional groups on this specific molecule offer multiple handles for synthetic transformations, allowing chemists to construct more elaborate molecular architectures.

The bromine atom at the C5 position is a particularly valuable feature. Halogen atoms on aromatic rings serve as key anchor points for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. For instance, research on the closely related compound 5-bromo-2-methylpyridin-3-amine (B1289001) has demonstrated its successful use in palladium-catalyzed Suzuki cross-coupling reactions to generate novel pyridine derivatives. mdpi.com This highlights the potential of the bromo group in this compound to be substituted with a wide array of other functional groups.

Furthermore, the hydroxymethyl group at the C3 position provides another site for chemical modification. This primary alcohol can be readily oxidized to form the corresponding aldehyde or carboxylic acid, or it can undergo substitution reactions to introduce different functionalities. This dual reactivity makes the compound a highly adaptable precursor in multi-step synthetic sequences.

Overview of Research Trajectories Involving the Compound

Elucidation of Established Synthetic Pathways

The most direct and established route to this compound involves the functional group transformation of a pre-assembled pyridine core. This approach ensures high regioselectivity, as the substitution pattern is defined by the starting material.

Reductive Transformations of Pyridine Esters (e.g., from ethyl 5-bromo-2-methylnicotinate)

A primary and reliable method for synthesizing this compound is the reduction of the corresponding pyridine ester, specifically ethyl 5-bromo-2-methylnicotinate. biosynth.com This transformation targets the ester functional group, converting it into a primary alcohol without affecting the pyridine ring or the bromo substituent. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is immediately reduced further to the primary alcohol. orgoreview.com

Several reducing agents can accomplish this transformation, with Lithium Aluminum Hydride (LiAlH₄) being a particularly effective choice due to its high reactivity. masterorganicchemistry.comyoutube.com Other reagents like Diisobutylaluminium hydride (DIBAL-H) or Lithium Borohydride (B1222165) (LiBH₄) can also be employed. commonorganicchemistry.com Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters on its own but its reactivity can be enhanced with additives or under specific conditions like high temperature or in the presence of Lewis acids. orgoreview.comresearchgate.netreddit.com

| Reducing Agent | Reactivity | Typical Solvents | Key Considerations |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Very High | Ethereal (THF, Diethyl ether) | Highly reactive with protic solvents (water, alcohols); requires anhydrous conditions and careful workup. masterorganicchemistry.com |

| Diisobutylaluminium hydride (DIBAL-H) | High | Ethers, Hydrocarbons (Toluene, Hexane) | Can sometimes allow for isolation of the intermediate aldehyde at low temperatures. orgoreview.com |

| Lithium Borohydride (LiBH₄) | Moderate | THF | More reactive than NaBH₄, soluble in THF. commonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Low (for esters) | Methanol, Ethanol | Generally unreactive towards esters unless additives (e.g., CaCl₂, LiCl) are used or reaction is heated. researchgate.netreddit.com |

Exploration of Novel Synthetic Routes

While the reduction of a pre-formed ester is established, modern synthetic methodologies offer alternative and potentially more flexible routes to this compound and its precursors.

Catalytic Approaches in C-C and C-X Bond Formation

Modern catalysis provides powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The bromine atom on the pyridine ring is a versatile handle for such transformations. Palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Stille reactions, are widely used to form C-C bonds. organic-chemistry.org In the context of this synthesis, one could envision starting with a dibrominated pyridine precursor and selectively coupling one position before introducing the hydroxymethyl group.

More relevantly, the 5-bromo position on a pre-existing pyridine scaffold is ideal for late-stage functionalization. A study on the closely related 5-bromo-2-methylpyridin-3-amine (B1289001) demonstrates its successful use in palladium-catalyzed Suzuki cross-coupling reactions to form C-C bonds with various arylboronic acids. mdpi.com This same principle could be applied to ethyl 5-bromo-2-methylnicotinate to create a diverse library of substituted pyridine esters before the final reduction to the alcohol.

Copper-catalyzed reactions are also prominent for forming C-N and other C-X bonds on pyridine rings, often providing a more economical alternative to palladium. rsc.orgacs.org These catalytic methods offer a modular approach to building complexity around the pyridine core.

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, represent a highly efficient strategy for synthesizing complex molecules like substituted pyridines. rsc.orgrsc.org Classical methods like the Hantzsch pyridine synthesis or Bohlmann-Rahtz synthesis are foundational examples. nih.gov

While a direct MCR to this compound is not established, these methods could be used to construct the core pyridine ring with the necessary substitution pattern. For example, a Hantzsch-type reaction could theoretically be designed using a bromine-containing starting material to yield a dihydropyridine, which would then be oxidized to the aromatic pyridine. Subsequently, the functional groups would need to be manipulated (e.g., conversion of a substituent to a hydroxymethyl group) to arrive at the final product. The use of nanocatalysts in MCRs for pyridine synthesis is an area of active research, promising higher yields and more environmentally friendly conditions. rsc.orgresearchgate.net

Optimization of Reaction Conditions and Process Parameters

Optimizing the established synthetic route—the reduction of ethyl 5-bromo-2-methylnicotinate—is crucial for maximizing yield, ensuring purity, and improving safety and scalability. Key parameters must be carefully controlled.

For a LiAlH₄ reduction, the stoichiometry of the reducing agent is critical; a sufficient excess is needed to ensure complete conversion of both the ester and the intermediate aldehyde, but a large excess can complicate the workup procedure. Temperature control is paramount, as the reaction is highly exothermic. It is typically initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. researchgate.net The choice of an anhydrous ether solvent, such as THF or diethyl ether, is essential to prevent violent quenching of the highly reactive LiAlH₄. masterorganicchemistry.com

If using a milder reagent like NaBH₄, optimization would focus on different parameters. For instance, studies on the reduction of aromatic esters with NaBH₄ have shown that the choice of solvent system (e.g., a mixture of THF and methanol) and the reaction temperature (reflux) are key to achieving good yields. researchgate.netias.ac.in The addition of Lewis acids like CaCl₂ or LiCl can activate the ester carbonyl, allowing the reduction to proceed under milder conditions. researchgate.netreddit.com The optimization process involves balancing reaction time, temperature, and stoichiometry to achieve the desired conversion efficiently and selectively.

| Parameter | Influence on Reaction | Optimization Goal |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. Exothermic reactions require careful control. | Maintain optimal rate while minimizing side reactions or decomposition. |

| Solvent | Impacts reagent solubility and reactivity. Must be inert to strong reducing agents. | Ensure all reactants are in solution and stable; facilitate product isolation. |

| Reagent Stoichiometry | Determines the extent of reaction and potential for side products. | Use the minimum excess required for complete conversion to improve atom economy and simplify workup. |

| Reaction Time | Ensures the reaction proceeds to completion. | Minimize time to improve throughput without sacrificing yield. |

| Workup Procedure | Crucial for quenching reactive species safely and isolating the pure product. | Achieve high purity and recovery of the final product. |

Scalable Synthetic Strategies for this compound

The development of scalable synthetic routes is crucial for the industrial production of this compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The primary strategy for large-scale synthesis focuses on the reduction of a suitable carboxylic acid derivative, typically an ester, which can be prepared from commercially available starting materials. This approach is favored for its potential for high yield, operational simplicity, and cost-effectiveness.

A viable and scalable synthetic pathway to this compound involves a two-step process: the esterification of 5-bromo-2-methylnicotinic acid to its corresponding methyl ester, followed by the selective reduction of the ester functionality.

Step 1: Esterification of 5-Bromo-2-methylnicotinic Acid

The initial step involves the conversion of 5-bromo-2-methylnicotinic acid to methyl 5-bromo-2-methylnicotinate. This is a standard esterification reaction that can be scaled up effectively. A common industrial method for this transformation is Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride. The use of thionyl chloride is particularly advantageous as it reacts with the small amount of water present and generated during the reaction, driving the equilibrium towards the product.

A typical procedure would involve charging a reactor with 5-bromo-2-methylnicotinic acid and a significant excess of methanol. A catalytic amount of the acid catalyst is then added, and the mixture is heated to reflux. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the excess methanol is distilled off, and the crude product is worked up by neutralization with a base (e.g., sodium bicarbonate) and extraction with a suitable organic solvent. The final product can be purified by distillation or crystallization to achieve the desired purity for the subsequent step. The yields for this type of esterification on a large scale are typically high.

Table 1: Representative Reaction Parameters for the Esterification of 5-Bromo-2-methylnicotinic Acid

| Parameter | Value |

| Starting Material | 5-Bromo-2-methylnicotinic acid |

| Reagent | Methanol (excess) |

| Catalyst | Sulfuric Acid or Thionyl Chloride |

| Temperature | Reflux (approx. 65 °C) |

| Reaction Time | 4-8 hours |

| Work-up | Neutralization, Extraction |

| Typical Yield | >90% |

Step 2: Reduction of Methyl 5-Bromo-2-methylnicotinate

The second and final step is the reduction of the methyl ester to the corresponding alcohol, this compound. For large-scale industrial production, the choice of reducing agent is critical, balancing reactivity, selectivity, safety, and cost. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, their use on a large scale is often challenging due to their pyrophoric nature and the need for stringent anhydrous conditions.

A more practical and safer alternative for industrial-scale reductions is sodium borohydride (NaBH₄). It is a milder reducing agent but is effective for the reduction of esters, especially in the presence of an alcohol as a solvent, which can also act as a proton source. The reaction is typically carried out in a suitable solvent such as methanol or ethanol.

In a scalable process, methyl 5-bromo-2-methylnicotinate is dissolved in an alcohol solvent, and sodium borohydride is added portion-wise to control the reaction temperature, as the reduction is exothermic. The reaction is typically run at ambient temperature or with gentle cooling. After the reaction is complete, the excess sodium borohydride is quenched, and the product is isolated through extraction and purified by crystallization or distillation. This method is considered environmentally friendly and suitable for large-scale industrial production. researchgate.net

Table 2: Research Findings on the Reduction of a Substituted Nicotinate Ester

| Starting Material | Reducing Agent | Solvent | Temperature | Reaction Time | Yield | Reference |

| Methyl 5-methylnicotinate | Sodium Borohydride | Methanol | 20-25°C | 2-4 hours | 84.6% | researchgate.net |

Based on the analogous reduction of methyl 5-methylnicotinate, a similar high-yielding and scalable process can be applied for the synthesis of this compound from methyl 5-bromo-2-methylnicotinate. The reaction engineering for this process would focus on optimizing parameters such as reactant concentration, temperature control during the addition of the reducing agent, and efficient product isolation to ensure high purity and yield on a large scale.

Reactivity Profiling of the Bromine Substituent

The bromine atom at the C-5 position of the pyridine ring is a key handle for introducing molecular diversity through carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the electron-deficient nature of the pyridine ring.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing aryl halides with nucleophiles. The reaction typically proceeds via an addition-elimination mechanism, where the formation of a negatively charged intermediate (a Meisenheimer complex) is stabilized by electron-wthdrawing groups positioned ortho or para to the leaving group.

While direct SNAr on this compound is not widely documented, the inherent electron-deficient character of the pyridine ring makes it more susceptible to nucleophilic attack than a corresponding benzene ring. However, without strong activating groups, the conditions required are often harsh. Research on related electron-deficient heterocyclic systems, such as 5-bromo-1,2,3-triazines, has shown that SNAr reactions with nucleophiles like phenols can proceed, sometimes through a concerted mechanism. acs.orgnih.gov Similarly, studies on 5-bromo-pyrimidines have demonstrated substitutions with various nucleophiles. scispace.com For this compound, reactions with potent nucleophiles such as sodium methoxide or ammonia would likely require high temperatures and pressures to achieve substitution of the bromine atom.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromine substituent on this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is highly effective for the arylation of bromopyridines. beilstein-journals.orgnih.govtcichemicals.com Studies on the closely related 5-bromo-2-methylpyridin-3-amine demonstrate efficient coupling with a variety of arylboronic acids. mdpi.com These reactions typically employ a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium phosphate (K₃PO₄) in a solvent mixture such as 1,4-dioxane and water. mdpi.com Given the similar electronic properties, this compound is expected to undergo Suzuki-Miyaura coupling under analogous conditions to yield 5-aryl-2-methylpyridin-3-yl)methanol derivatives.

| Arylboronic Acid Partner | Catalyst/Base System | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane / H₂O | 85-95 °C | Good |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane / H₂O | 85-95 °C | Moderate |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane / H₂O | 85-95 °C | Good |

| 4-Iodophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane / H₂O | 85-95 °C | Moderate |

Heck Reaction:

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org While specific examples utilizing this compound are scarce, various bromopyridines, including 3-bromo-5-methoxypyridine, have been successfully employed in Heck reactions. researchgate.net These reactions typically use a palladium catalyst like palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand and a base such as triethylamine (Et₃N) in a polar aprotic solvent like DMF. This suggests that this compound would readily couple with alkenes like styrene or acrylates to produce the corresponding 5-alkenyl derivatives.

Sonogashira Coupling:

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. organic-chemistry.org The reaction is co-catalyzed by palladium and copper complexes. scirp.org The reactivity of bromopyridines in Sonogashira couplings is well-established. For instance, 5- and 6-bromo-3-fluoro-2-cyanopyridines have been coupled with a wide array of terminal alkynes using a Pd(PPh₃)₄/CuI catalyst system in a mixture of THF and triethylamine. soton.ac.ukresearchgate.net This methodology is compatible with various functional groups, including free alcohols. researchgate.net This indicates a high potential for this compound to be converted into 5-alkynyl-2-methylpyridin-3-yl)methanol derivatives, which are valuable precursors for more complex heterocyclic structures.

| Alkyne Partner | Catalyst/Base System | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI / Et₃N | DMF | 100 °C | Excellent |

| 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI / Et₃N | THF | Room Temp | Good |

| Propargyl alcohol | Pd(CF₃COO)₂ / PPh₃ / CuI / Et₃N | DMF | 100 °C | Good |

| 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄ / CuI / Et₃N | THF | Room Temp | Moderate |

Functional Group Interconversions at the Hydroxyl Moiety

The primary hydroxymethyl group at the C-3 position is amenable to a variety of classical alcohol transformations, providing another avenue for derivatization.

Oxidation and Reduction Chemistry

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, 5-bromo-2-methylnicotinaldehyde, or further to the carboxylic acid, 5-bromo-2-methylnicotinic acid. Common oxidizing agents for the conversion to the aldehyde include manganese dioxide (MnO₂), or pyridinium chlorochromate (PCC). Stronger oxidizing agents like potassium permanganate (KMnO₄) would lead to the carboxylic acid.

Conversely, the hydroxymethyl group can be formed via the reduction of the corresponding aldehyde. For the related (5-methylpyridin-3-yl)methanol, synthesis has been achieved by the reduction of 5-methylpyridine-3-carboxaldehyde using sodium borohydride (NaBH₄) in methanol. This mild reducing agent is selective for the aldehyde and does not affect the pyridine ring, a method that is fully applicable to the bromo-substituted analogue.

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification with carboxylic acids, acyl chlorides, or anhydrides under appropriate conditions. For example, reaction with acetyl chloride in the presence of a base like pyridine or triethylamine would yield (5-bromo-2-methylpyridin-3-yl)methyl acetate.

Etherification can also be achieved through standard methods such as the Williamson ether synthesis. organic-chemistry.org This involves deprotonating the alcohol with a strong base like sodium hydride (NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide or benzyl bromide), resulting in the formation of an ether linkage.

Formation of Sulfonate Esters (e.g., methanesulfonates)

Conversion of the hydroxyl group into a sulfonate ester, such as a methanesulfonate (mesylate) or a p-toluenesulfonate (tosylate), transforms it into an excellent leaving group for subsequent nucleophilic substitution reactions. This is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine or pyridine.

Research on the tosylation of pyridine methanols has shown that the outcome can be substrate-dependent. researchgate.net While many pyridine methanols cleanly form the corresponding tosylate, those with certain electronic features can undergo a subsequent in-situ displacement of the newly formed tosylate group by the chloride ion (from the sulfonyl chloride reagent or the hydrochloride salt of the base), leading to the formation of a chloromethylpyridine derivative. researchgate.net For this compound, the formation of the sulfonate ester is the expected primary product, creating a highly reactive intermediate for further synthetic elaboration.

Modifications to the Pyridine Ring System

The chemical reactivity of this compound is largely dictated by the pyridine core. Modifications to this heterocyclic system can be achieved through several strategies, primarily involving electrophilic substitution on the ring itself or functionalization of the existing side-chains, which in turn can influence the ring's electronic properties.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on a pyridine ring is generally more challenging than on a benzene ring. fiveable.mepressbooks.pub The electronegative nitrogen atom reduces the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles. youtube.com This deactivating effect is significant and often requires harsh reaction conditions for substitutions to occur.

In unsubstituted pyridine, electrophilic attack preferentially occurs at the C-3 position (meta to the nitrogen). Attack at the C-2 or C-4 positions results in an unstable resonance intermediate where the positive charge is placed directly on the electronegative nitrogen atom, which is highly unfavorable. youtube.comquora.com

For this compound, the outcome of an EAS reaction is guided by the combined directing effects of the three existing substituents:

2-methyl group: An electron-donating group (activating) that directs incoming electrophiles to the ortho (C-3) and para (C-6) positions.

3-hydroxymethyl group: A weakly electron-withdrawing group (deactivating) that acts as a meta-director to positions C-5 and C-1 (nitrogen).

5-bromo group: A deactivating group that directs ortho (C-4, C-6) and para (C-2) due to lone pair resonance, despite its inductive withdrawal.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -CH₃ | C-2 | Activating | Ortho (C-3), Para (C-6) |

| -CH₂OH | C-3 | Weakly Deactivating | Meta (C-5) |

| -Br | C-5 | Deactivating | Ortho (C-4, C-6) |

Considering these competing influences, substitution at the C-6 position appears most probable due to reinforcement from the methyl and bromo directors. Reactions such as nitration or sulfonation would likely require high temperatures and strongly acidic conditions.

Side-Chain Functionalization

The methyl and hydroxymethyl groups on the pyridine ring offer versatile sites for chemical modification without directly altering the aromatic core in a substitution reaction.

The hydroxymethyl group at the C-3 position can undergo several key transformations. It can be oxidized to form an aldehyde or a carboxylic acid. researchgate.netresearchgate.net For instance, treatment with a mild oxidizing agent like manganese dioxide (MnO₂) would likely yield 5-bromo-2-methylpyridine-3-carbaldehyde, while stronger oxidants could produce 5-bromo-2-methylnicotinic acid. Furthermore, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, enabling subsequent nucleophilic substitution to introduce a wide array of different functionalities.

The methyl group at the C-2 position is also amenable to functionalization. The position adjacent to the pyridine ring is analogous to a benzylic position, making it susceptible to free-radical reactions. pearson.com For example, reaction with N-bromosuccinimide (NBS) under radical initiation could yield (5-bromo-3-(hydroxymethyl)pyridin-2-yl)methyl bromide. Alternatively, deprotonation with a strong base, such as butyllithium, can generate a nucleophilic anion that can react with various electrophiles. pearson.com

Synthesis of Structural Analogues and Derivatives for Structure-Activity Relationship Studies

The generation of structural analogues is a cornerstone of medicinal chemistry, allowing for the systematic exploration of a compound's structure-activity relationship (SAR). This compound is a versatile scaffold for such studies, primarily due to the presence of the bromine atom at the C-5 position.

The C-Br bond serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. nih.gov The Suzuki-Miyaura coupling, in particular, is widely used to couple aryl halides with arylboronic acids. researchgate.netorganic-chemistry.org While direct examples for this compound are not extensively documented, studies on the closely related N-(5-bromo-2-methylpyridin-3-yl)acetamide demonstrate the feasibility and utility of this approach. In these studies, the bromo-pyridine core is coupled with a diverse range of substituted arylboronic acids to produce novel biaryl compounds in moderate to good yields. mdpi.com This strategy allows for the systematic variation of the substituent at the C-5 position to probe its influence on biological activity.

The table below illustrates a representative sample of derivatives that can be synthesized via Suzuki coupling, based on the reactions of the analogous acetamide compound. mdpi.com

| Arylboronic Acid Partner | Resulting C-5 Substituent | Potential for SAR Probe |

|---|---|---|

| Phenylboronic acid | Phenyl | Baseline lipophilic interaction |

| 4-Methylphenylboronic acid | 4-Methylphenyl (p-tolyl) | Effect of small alkyl group |

| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | Hydrogen bond acceptor/donor effects |

| 4-Fluorophenylboronic acid | 4-Fluorophenyl | Impact of electron-withdrawing halogen |

| 3-Nitrophenylboronic acid | 3-Nitrophenyl | Strong electron-withdrawing effects |

| Naphthalen-1-ylboronic acid | Naphthalen-1-yl | Increased steric bulk and lipophilicity |

Beyond cross-coupling at the C-5 position, SAR studies can be expanded by synthesizing structural analogues through other modifications. This includes:

Isomeric Scaffolds: Synthesizing isomers such as (5-bromo-4-methylpyridin-3-yl)methanol or (2-bromo-5-methylpyridin-3-yl)methanol to understand the importance of the relative positioning of the substituents.

Side-Chain Derivatization: Employing the side-chain functionalization reactions described in section 3.3.2 to create libraries of compounds with modified methyl and hydroxymethyl groups. For example, oxidation of the alcohol to an aldehyde or acid, or conversion of the methyl group to a bromomethyl derivative, provides new intermediates for further elaboration.

Nucleophilic Aromatic Substitution (SNAr): Although less common than cross-coupling for this type of substrate, the bromo group could potentially be displaced by strong nucleophiles under specific conditions to introduce functionalities like amines or alkoxides.

Through these combined strategies, a diverse chemical library can be constructed around the this compound core, enabling a thorough investigation of the structural requirements for a desired biological activity.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like (5-Bromo-2-methylpyridin-3-yl)methanol. By solving the Schrödinger equation for a given molecular system, DFT can provide detailed information about electron distribution, molecular orbitals, and various reactivity descriptors.

Electronic Properties and Reactivity Descriptors:

A key aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP):

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). For this compound, the region around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxymethyl group would be expected to show a negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly the one in the hydroxyl group, would exhibit a positive potential, indicating sites for nucleophilic attack.

Optimized Geometry:

DFT calculations can provide a precise, low-energy structure of the molecule in the gas phase. This optimized geometry includes bond lengths, bond angles, and dihedral angles. Although specific data for this compound is not available, the table below presents illustrative DFT-calculated geometric parameters for a related compound, 2,6-bis(bromomethyl)pyridine (B1268884), to demonstrate the type of data obtained from such calculations. researchgate.net

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C-C (ring) | 1.382 - 1.387 |

| C-N (ring) | 1.397 | |

| C-Br | 1.95 (typical) | |

| C-O | 1.43 (typical) |

| Parameter | Angle | Calculated Value (°) |

| Bond Angle | C-N-C (ring) | 117 - 121 |

| C-C-C (ring) | 118 - 120 | |

| C-C-Br | 110 - 112 | |

| C-C-O | 109.5 (typical) | |

| Note: The values for C-Br and C-O bonds and associated angles are typical values and not from the cited study on 2,6-bis(bromomethyl)pyridine. |

Conformational Analysis and Energy Landscapes

The presence of the rotatable hydroxymethyl group in this compound gives rise to different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface associated with the rotation of this group.

Computational methods can be used to calculate the energy of the molecule as a function of the dihedral angle of the hydroxymethyl group. This allows for the identification of energy minima, corresponding to stable conformers, and energy barriers to rotation. While a specific conformational analysis for this compound is not found in the searched literature, studies on other substituted pyridines and aromatic alcohols provide a general understanding of the expected energy landscapes. The stability of different conformers is typically governed by a balance of steric hindrance and intramolecular interactions.

| Dihedral Angle (H-O-C-C) | Relative Energy (kcal/mol) | Population (%) |

| ~60° | Data not available | Data not available |

| ~180° | Data not available | Data not available |

| ~-60° | Data not available | Data not available |

| Note: This table is illustrative of the type of data obtained from a conformational analysis and does not contain actual calculated values for this compound. |

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the dynamics, thermodynamics, and interactions of this compound in various environments, such as in solution or in a crystal lattice. rsc.org

Solvation and Intermolecular Interactions:

In an explicit solvent simulation, the this compound molecule would be placed in a box of solvent molecules (e.g., water), and their trajectories would be calculated over time. osti.gov This allows for the study of how the solvent molecules arrange around the solute and the nature of the intermolecular interactions, such as hydrogen bonding between the hydroxymethyl group and water molecules. The strength and lifetime of these interactions can be quantified from the simulation.

Aggregation and Self-Assembly:

MD simulations can also be used to investigate the tendency of this compound molecules to aggregate in solution. By simulating a system with multiple solute molecules, one can observe whether they prefer to remain solvated individually or to form clusters. The driving forces for such aggregation, which could include π-π stacking of the pyridine rings or hydrophobic interactions, can be analyzed. rsc.org

While specific MD simulation studies on this compound are not present in the provided search results, the general principles of MD simulations of organic molecules in solution are well-established and would be applicable to this compound. rsc.org

| Interaction Type | Potential Energy (kcal/mol) | Average Distance (Å) |

| Hydrogen Bond (O-H...O-water) | Data not available | Data not available |

| π-π Stacking (Pyridine-Pyridine) | Data not available | Data not available |

| Note: This table illustrates the type of data that can be extracted from MD simulations and does not contain actual calculated values for this compound. |

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides valuable tools for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. ualberta.ca The chemical shifts are calculated by determining the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These predicted spectra can be compared with experimental data to confirm the structure of the molecule. The accuracy of predicted NMR shifts has significantly improved with the development of new functionals and basis sets. mdpi.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring Protons | Data not available | Data not available |

| Methyl Protons | Data not available | Data not available |

| Hydroxymethyl Protons | Data not available | Data not available |

| Pyridine Ring Carbons | Data not available | Data not available |

| Methyl Carbon | Data not available | Data not available |

| Hydroxymethyl Carbon | Data not available | Data not available |

| Note: This table is intended to show the format of predicted NMR data and does not contain actual calculated values for this compound. |

Vibrational (Infrared and Raman) Spectroscopy:

The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the vibrational modes of the molecule and can be correlated with the peaks observed in experimental Infrared (IR) and Raman spectra. The calculation of vibrational spectra is a standard feature of many quantum chemistry software packages. A study on 2,6-bis(bromomethyl)pyridine demonstrated the use of DFT (B3LYP/6-311G(d,p)) to calculate its infrared wavenumbers. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| O-H stretch | Data not available | Stretching of the hydroxyl bond |

| C-H stretch (aromatic) | Data not available | Stretching of C-H bonds on the pyridine ring |

| C-H stretch (aliphatic) | Data not available | Stretching of C-H bonds in the methyl and hydroxymethyl groups |

| C=N stretch (ring) | Data not available | Stretching of the carbon-nitrogen bonds in the pyridine ring |

| C-Br stretch | Data not available | Stretching of the carbon-bromine bond |

| Note: This table illustrates the type of information obtained from vibrational frequency calculations and does not contain actual computed values for this compound. |

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR would be essential for the structural confirmation of (5-Bromo-2-methylpyridin-3-yl)methanol.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For this compound, one would expect distinct signals for the methyl group, the methylene (B1212753) group of the methanol (B129727) moiety, the hydroxyl proton, and the two aromatic protons on the pyridine (B92270) ring. The expected chemical shifts (δ) in a solvent like CDCl₃ would be approximately:

A singlet for the methyl protons (-CH₃) around 2.5 ppm.

A singlet for the methylene protons (-CH₂OH) around 4.7 ppm.

A broad singlet for the hydroxyl proton (-OH), which can vary but might appear around 2-3 ppm.

Two distinct signals for the two aromatic protons on the pyridine ring, likely appearing as singlets or narrow doublets in the range of 7.5-8.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. This provides critical information about the carbon skeleton. The expected signals would correspond to the methyl carbon, the methylene carbon, and the five carbons of the pyridine ring.

| Assignment | ¹H NMR Predicted Shift (ppm) | ¹³C NMR Predicted Shift (ppm) |

|---|---|---|

| C2-CH₃ | ~2.5 (s) | ~20-25 |

| C3-CH₂OH | ~4.7 (s) | ~60-65 |

| CH₂-OH | Variable (br s) | - |

| Pyridine C2 | - | ~155-160 |

| Pyridine C3 | - | ~135-140 |

| Pyridine C4-H | ~7.5-8.0 (s) | ~145-150 |

| Pyridine C5-Br | - | ~115-120 |

| Pyridine C6-H | ~8.0-8.5 (s) | ~148-153 |

Note: These are estimated values. Actual experimental values can vary based on solvent and experimental conditions. s = singlet, br s = broad singlet.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The molecular formula is C₇H₈BrNO, with a monoisotopic mass of approximately 200.979 g/mol .

The presence of bromine is distinctive in mass spectrometry due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic M and M+2 isotopic pattern for the molecular ion peak and any bromine-containing fragments, where the two peaks are of almost equal intensity and separated by 2 m/z units.

Key expected peaks in the mass spectrum would include:

The molecular ion [M]⁺ peaks at m/z ≈ 201 and 203.

A peak corresponding to the loss of the hydroxyl group [M-OH]⁺.

A peak corresponding to the loss of the entire hydroxymethyl group [M-CH₂OH]⁺.

Advanced Chromatographic Separation Techniques

Chromatographic methods are essential for separating the compound from impurities and for assessing its purity.

HPLC is the standard method for determining the purity of a non-volatile solid compound. For this compound, a reverse-phase HPLC method would typically be employed. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid to improve peak shape. The compound's purity would be determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram. Commercial suppliers of this compound often list purity as ≥97% as determined by HPLC. amadischem.com

LC-MS combines the separation power of HPLC with the analytical capabilities of mass spectrometry. This powerful hyphenated technique allows for the confirmation of the molecular weight of the compound corresponding to the main peak in the HPLC chromatogram. It is also highly effective for identifying impurities by analyzing their respective mass spectra, even when present at very low levels. Several chemical suppliers indicate that LC-MS data is available for this compound, confirming it as a standard quality control method. amadischem.commoldb.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an analytical technique that provides the precise three-dimensional arrangement of atoms within a crystalline solid. To perform this analysis, a high-quality single crystal of this compound would be required. The process involves diffracting a beam of X-rays off the crystal and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions.

While no crystal structure for this compound is currently deposited in public databases like the Cambridge Structural Database (CSD), this technique would definitively confirm its molecular structure, bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding from the methanol group) in the solid state. For comparison, the crystal structure of the related isomer, (5-Bromopyridin-2-yl)methanol, has been determined and is available in the CSD (CCDC Number: 608588). nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

C-H stretch (aromatic): Peaks typically appearing just above 3000 cm⁻¹.

C-H stretch (aliphatic): Peaks appearing just below 3000 cm⁻¹ for the methyl and methylene groups.

C=C and C=N stretches: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.

C-Br stretch: A peak in the fingerprint region, typically between 500-650 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3600 - 3200 (Broad) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=C, C=N (Pyridine Ring) | Stretching | 1600 - 1400 |

| C-O (Alcohol) | Stretching | 1200 - 1000 |

| C-Br | Stretching | 650 - 500 |

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring and the C-Br bond, which may be weak in the IR spectrum.

Applications and Research Utility in Medicinal Chemistry and Chemical Biology

Role as a Precursor in the Synthesis of Pharmacologically Active Agents

The primary utility of (5-Bromo-2-methylpyridin-3-yl)methanol lies in its role as an intermediate for the construction of novel, pharmacologically active compounds. The bromine atom provides a reactive handle for cross-coupling reactions, while the hydroxymethyl group can be readily modified or converted into other functional groups, and the pyridine (B92270) ring itself is a common feature in many bioactive molecules.

The 5-bromo-2-methylpyridine core of the molecule is an effective scaffold for synthesizing more complex heterocyclic systems known for their biological importance. One such class of compounds is the triazolopyrimidines, which are recognized for a range of therapeutic activities, including antitumor properties. The synthesis of these fused ring systems often involves leveraging a brominated precursor to build the final molecular architecture. While direct synthesis from this compound is not extensively documented in public literature, the strategic importance of bromo-pyridine scaffolds in creating such systems is well-established. For instance, related bromo-pyridine amines undergo palladium-catalyzed reactions to produce novel derivatives with potential biological activities. This highlights the value of the underlying molecular framework in generating libraries of compounds for screening.

This compound is commercially available and frequently listed as a key intermediate for research and development in the pharmaceutical sector. Its utility is rooted in its ability to participate in various chemical transformations to generate new molecular entities (NMEs). The bromo-substituent is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which allows for the formation of carbon-carbon bonds to introduce diverse aryl or heteroaryl groups. This versatility makes it an important starting material for molecules in the drug discovery pipeline. A related compound, (5-methylpyridin-3-yl)methanol, serves as a key intermediate in the synthesis of the antihistamine drug Rupatadine, underscoring the role of this class of pyridinyl-methanol compounds in the development of marketed drugs.

Below is an interactive data table summarizing research findings on the utility of the bromo-pyridine scaffold.

| Precursor Class | Reaction Type | Resulting Scaffold/Compound | Potential Biological Activity |

| Bromo-pyridine derivatives | Palladium-catalyzed cross-coupling | Bi-aryl pyridine systems | Antithrombotic, Biofilm Inhibition |

| (5-methylpyridin-3-yl)methanol | Multi-step synthesis | Rupatadine | Antihistamine |

| Bromo-pyridine precursors | Cyclization/Annulation | Triazolopyrimidines | Antitumor |

Application in Biochemical Assay Development and Validation

The use of specific small molecules as tools is critical for the development and validation of reliable biochemical assays.

There is no specific information available in the public domain detailing the use of this compound as a reference compound in enzymatic assays.

There is currently no documented evidence in publicly accessible research to suggest that this compound has been utilized in the establishment or validation of specific assay protocols.

Radiochemical Synthesis and Imaging Applications

Radiolabeled compounds are essential for molecular imaging techniques like Positron Emission Tomography (PET). The introduction of a positron-emitting radionuclide into a molecule allows for the in-vivo study of biological processes. While halogenated precursors are often used for radiolabeling, there is no specific literature available describing the radiochemical synthesis of this compound or its application in imaging studies. The development of PET tracers often involves labeling with isotopes such as Fluorine-18, and bromo-substituted precursors can sometimes be used for radiofluorination reactions. However, this specific application has not been reported for this compound.

Preparation of Isotopically Labeled Analogues for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT)

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful, non-invasive imaging techniques that allow for the visualization and quantification of physiological processes at the molecular level. These methods rely on the administration of molecules labeled with positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting radionuclides. The pyridine scaffold is a common feature in many biologically active compounds, making the development of radiolabeled pyridine derivatives a significant area of research.

This compound serves as an excellent precursor for the synthesis of such radiolabeled analogues. The bromine atom can be readily substituted with a radionuclide through various chemical reactions. For instance, the bromo group can be replaced with Fluorine-18 (¹⁸F), a widely used positron emitter with a half-life of 109.8 minutes, via nucleophilic aromatic substitution. nih.govacs.org This reaction is typically performed by treating the precursor with K[¹⁸F]F/Kryptofix 2.2.2 complex in an appropriate solvent at elevated temperatures. The electron-deficient nature of the pyridine ring facilitates this substitution, particularly at positions ortho or para to the nitrogen atom.

Similarly, the bromine atom can be a leaving group in palladium-catalyzed cross-coupling reactions to introduce Carbon-11 (¹¹C), another common PET isotope with a shorter half-life of 20.4 minutes. nih.gov For example, a [¹¹C]methyl group can be introduced via a Stille or Suzuki coupling reaction using [¹¹C]methyl iodide or a [¹¹C]methyl boronic acid derivative.

The general strategies for radiolabeling pyridine derivatives, which are applicable to this compound, are summarized in the table below.

| Radionuclide | Labeling Strategy | Precursor | Key Reagents |

| Fluorine-18 | Nucleophilic Aromatic Substitution | This compound | K[¹⁸F]F/Kryptofix 2.2.2 |

| Carbon-11 | Palladium-catalyzed Cross-Coupling | This compound | [¹¹C]CH₃I, Pd catalyst |

The resulting radiolabeled molecules can then be used as tracers to study the in vivo behavior of drugs or endogenous molecules containing the 2-methyl-3-methanolpyridine core.

Investigation of Drug/Substrate Tissue Distribution via Labeled Compounds

Once a radiolabeled analogue of a compound of interest is synthesized, it can be administered to a living subject to investigate its biodistribution. PET or SPECT imaging allows for the dynamic tracking of the radiotracer's concentration in various organs and tissues over time. This information is crucial in drug development for several reasons:

Pharmacokinetics: It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Target Engagement: By designing radiotracers that bind to specific biological targets (e.g., receptors, enzymes), researchers can confirm whether a drug reaches its intended target in the body and in what concentration. frontiersin.org

Dosimetry: It provides data to calculate the radiation dose delivered to different organs, which is an important safety consideration.

While specific tissue distribution studies utilizing radiolabeled this compound are not extensively documented in publicly available literature, the principles of such investigations are well-established. For example, a hypothetical ¹⁸F-labeled version of this compound, if administered intravenously, would be tracked throughout the body using a PET scanner. The resulting images would reveal the tissues where the compound accumulates, providing insights into its potential sites of action or off-target effects. The rate of uptake and clearance from different organs would also be determined, contributing to a comprehensive understanding of its pharmacokinetic profile.

Mechanistic Studies of Biological Interactions Utilizing Derivatives

The bromine atom in this compound is not only a handle for radiolabeling but also a versatile functional group for synthesizing a variety of derivatives. These derivatives are instrumental in probing the mechanistic details of biological interactions.

The bromo-substituent can significantly influence the electronic properties and reactivity of the pyridine ring, which can, in turn, affect its biological activity. Studies on other brominated pyridine derivatives have shown that the presence of bromine can enhance antiproliferative activity against cancer cell lines. mdpi.com

Furthermore, the bromine atom can serve as a synthetic handle for introducing other functional groups through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the creation of a library of analogues with systematic variations in their structure. By evaluating the biological activity of these derivatives, researchers can establish structure-activity relationships (SAR). SAR studies are fundamental to medicinal chemistry as they help in identifying the key structural features required for a molecule to interact with its biological target and exert a therapeutic effect.

For instance, the methanol (B129727) group could be oxidized to an aldehyde or carboxylic acid, or the bromine could be replaced with various aryl or alkyl groups. The biological evaluation of these derivatives would provide valuable information on how modifications at these positions impact the compound's interaction with its biological target. This iterative process of synthesis and biological testing is central to the rational design of more potent and selective drugs. Brominated organic compounds are recognized as important intermediates in organic synthesis due to the high leaving ability of the bromine atom. researchgate.net

Broader Research Applications and Future Perspectives

Potential as Building Blocks in Agrochemical Research

The pyridine (B92270) scaffold is a core component of many successful agrochemicals, particularly insecticides. lookchem.comgoogle.com One of the most prominent classes of insecticides containing a pyridine ring is the neonicotinoids. nih.govmdpi.com These compounds act as agonists at the nicotinic acetylcholine (B1216132) receptors of insects, leading to paralysis and death. mdpi.com The synthesis of many neonicotinoids, such as imidacloprid (B1192907) and clothianidin, often involves the use of chloromethylpyridine derivatives. deepdyve.commdpi.com

(5-Bromo-2-methylpyridin-3-yl)methanol shares structural similarities with the precursors used in the synthesis of these established insecticides. The presence of the bromomethyl moiety, which can be readily derived from the hydroxymethyl group, provides a reactive site for nucleophilic substitution reactions, a key step in the synthesis of many pesticide active ingredients. The bromo and methyl substituents on the pyridine ring can also influence the biological activity and selectivity of the final product.

While direct reports on the use of this compound in the synthesis of commercial agrochemicals are not prevalent in publicly available literature, its potential as a building block is evident. Researchers in the agrochemical industry are continuously exploring new pyridine derivatives to develop next-generation pesticides with improved efficacy, better safety profiles, and the ability to overcome existing resistance mechanisms. The unique substitution pattern of this compound makes it a valuable candidate for the synthesis of novel insecticides, fungicides, and herbicides. nih.govnih.gov

Future research in this area could focus on the following:

Synthesis of Novel Neonicotinoid Analogs: Utilizing this compound to create new neonicotinoid structures with modified pharmacophores.

Development of New Fungicides: The pyridine ring is also present in some fungicides, and this compound could serve as a starting material for novel antifungal agents. mdpi.com

Exploration of Herbicidal Activity: Investigating the potential of derivatives of this compound as herbicides.

| Agrochemical Class | Potential Role of this compound | Key Synthetic Transformations |

|---|---|---|

| Insecticides (e.g., Neonicotinoids) | Precursor to the core pyridine structure | Conversion of the hydroxymethyl group to a reactive leaving group (e.g., chloromethyl), followed by condensation with an appropriate amine. |

| Fungicides | Building block for novel antifungal compounds | Derivatization of the hydroxymethyl and bromo groups to introduce pharmacologically active moieties. |

| Herbicides | Starting material for new herbicidal molecules | Modification of the pyridine ring and its substituents to achieve phytotoxic activity. |

Exploration in Materials Science and Organic Electronics

The field of materials science is constantly in search of new organic molecules with unique electronic and photophysical properties. Pyridine-containing compounds have emerged as promising candidates for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). google.comnih.gov The electron-deficient nature of the pyridine ring can be beneficial for electron transport in these devices.

The bromo-substituent on this compound is a key feature that makes it attractive for materials science applications. Brominated aromatic compounds are widely used as precursors in cross-coupling reactions, such as the Suzuki and Stille couplings, which are powerful tools for the synthesis of large, conjugated organic molecules. mdpi.com These reactions allow for the straightforward introduction of various aryl or vinyl groups at the position of the bromine atom, enabling the fine-tuning of the electronic and optical properties of the resulting materials.

For instance, this compound could be used as a starting material to synthesize novel emitters or host materials for OLEDs. The pyridine core could serve as an electron-transporting unit, while the substituents introduced via cross-coupling reactions could be designed to control the emission color and efficiency. The hydroxymethyl group could also be modified to attach the molecule to a polymer backbone, leading to the formation of functional polymers for various electronic applications. mdpi.commdpi.com

Emerging research directions in this area include:

Synthesis of Novel OLED Materials: Using this compound as a building block to create new blue, green, or red emitters for full-color displays.

Development of Functional Polymers: Incorporating derivatives of this compound into polymer chains to create materials with tailored electronic or optical properties for applications in sensors, transistors, or photovoltaics. mdpi.commdpi.com

Exploration of Thermally Activated Delayed Fluorescence (TADF) Materials: Designing molecules based on this scaffold that can exhibit TADF, a mechanism that can lead to highly efficient OLEDs.

| Application Area | Role of this compound | Key Molecular Design Features |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Precursor for emissive or host materials | Pyridine core for electron transport; substituents for tuning emission color and efficiency. |

| Functional Polymers | Monomer or functional unit in a polymer chain | Polymerizable groups can be introduced via the hydroxymethyl or bromo substituents. |

| Organic Photovoltaics (OPVs) | Component of donor or acceptor materials | The electronic properties can be tuned to optimize light absorption and charge separation. |

Emerging Research Directions in Catalysis and Supramolecular Chemistry

Pyridyl-based ligands play a central role in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring is an excellent Lewis base and can coordinate to a wide range of metal ions, forming stable complexes that can act as catalysts for various organic transformations. The substituents on the pyridine ring can be used to modulate the steric and electronic properties of the metal center, thereby influencing the activity and selectivity of the catalyst.

This compound is a versatile precursor for the synthesis of new pyridyl-based ligands. unizar.es The hydroxymethyl group can be converted into other donor groups, such as phosphines or amines, to create bidentate or tridentate ligands. The bromine atom can be used to link the pyridine ring to other aromatic systems, leading to the formation of more complex ligand architectures.

In the realm of supramolecular chemistry, the pyridine unit is a well-established building block for the construction of self-assembling systems. The directional nature of the coordination bond between the pyridyl nitrogen and a metal ion can be exploited to create discrete molecular architectures, such as cages and capsules, or extended structures, such as coordination polymers and metal-organic frameworks (MOFs). acs.org The functional groups on this compound provide multiple handles for directing the self-assembly process through a combination of coordination bonds, hydrogen bonds, and halogen bonds.

Future research in these areas could involve:

Synthesis of Novel Catalysts: Designing and preparing new metal complexes based on ligands derived from this compound for applications in asymmetric catalysis, cross-coupling reactions, or polymerization.

Development of Supramolecular Assemblies: Utilizing this compound to construct new functional supramolecular structures with applications in areas such as gas storage, separation, or sensing.

Exploration of Halogen Bonding Interactions: Investigating the role of the bromine atom in directing the self-assembly of molecules containing this scaffold.

| Field | Potential Application | Key Features of this compound |

|---|---|---|

| Homogeneous Catalysis | Precursor for chiral or achiral ligands | Coordinating pyridyl nitrogen; modifiable hydroxymethyl and bromo groups for ligand design. |

| Supramolecular Chemistry | Building block for self-assembling structures | Directional coordination of the pyridine ring; potential for hydrogen and halogen bonding. |

| Metal-Organic Frameworks (MOFs) | Linker molecule for the construction of porous materials | The bromo and hydroxymethyl groups can be converted into suitable connecting points. |

Q & A

Q. What are the recommended synthetic routes for (5-Bromo-2-methylpyridin-3-yl)methanol, and how can purity be optimized?

- Methodology : Start with bromination of 2-methylpyridine derivatives using N-bromosuccinimide (NBS) under UV light or thermal conditions. Subsequent hydroxylation via nucleophilic substitution (e.g., using NaBH₄ or LiAlH₄) can yield the methanol group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm with NMR (¹H/¹³C) .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodology : Use a combination of spectroscopic techniques:

- ¹H NMR : Expect aromatic protons at δ 7.2–8.1 ppm (pyridine ring), methyl groups at δ 2.5–2.7 ppm.

- FT-IR : O-H stretch (~3200–3400 cm⁻¹), C-Br stretch (~550–600 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z ≈ 215 (M⁺). Cross-validate with elemental analysis (C: ~41%, H: ~3.7%, Br: ~37%) .

Q. What solvents and conditions are optimal for stabilizing this compound in storage?

- Methodology : Store in anhydrous DMSO or THF under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the bromine moiety. Avoid protic solvents (e.g., methanol) to minimize nucleophilic displacement .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

- Methodology : Use directing groups (e.g., -NO₂) to control bromination positions. Post-functionalization removal via reduction (e.g., H₂/Pd-C). Alternatively, employ transition-metal catalysis (e.g., Pd-mediated C-H activation) for precise bromine placement. Validate competing pathways via kinetic studies (Arrhenius plots) .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What statistical methods resolve contradictions in reaction yield data across different labs?

- Methodology : Apply response surface methodology (RSM) using Design Expert software to model variables (temperature, catalyst loading). Use ANOVA to identify significant factors and optimize conditions. Replicate experiments with a minimum n=3 to assess inter-lab variability .

Q. How to design a multi-step synthesis route incorporating this compound as an intermediate?

- Methodology : Plan retrosynthetically:

- Step 1 : Brominate 2-methylpyridine → 5-bromo-2-methylpyridine.

- Step 2 : Introduce methanol via Grignard reagent (e.g., CH₃MgBr) or hydroxylamine coupling.

- Step 3 : Functionalize for downstream applications (e.g., Suzuki-Miyaura cross-coupling). Use DFT calculations (Gaussian 16) to predict steric/electronic barriers .【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Key Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.